3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione

Catalog No.
S13392929
CAS No.
64215-75-4
M.F
C12H5BrO3S
M. Wt
309.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione

CAS Number

64215-75-4

Product Name

3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione

IUPAC Name

3-(1-benzothiophen-3-yl)-4-bromofuran-2,5-dione

Molecular Formula

C12H5BrO3S

Molecular Weight

309.14 g/mol

InChI

InChI=1S/C12H5BrO3S/c13-10-9(11(14)16-12(10)15)7-5-17-8-4-2-1-3-6(7)8/h1-5H

InChI Key

DIJSOTFJUIYLKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=C(C(=O)OC3=O)Br

3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione is a complex organic compound characterized by its unique structure, which includes a benzothiophene moiety and a furan-2,5-dione framework. This compound exhibits significant reactivity due to the presence of the bromine substituent and the carbonyl groups, making it an interesting subject for both synthetic chemistry and biological studies. The molecular formula is C11H7BrO2SC_{11}H_7BrO_2S, and it has a molecular weight of approximately 287.14 g/mol.

Due to its electrophilic nature. Notably, it can undergo nucleophilic addition reactions at the carbonyl groups, leading to the formation of various derivatives. Additionally, the bromine atom can be substituted in reactions with nucleophiles, enhancing its synthetic versatility. It may also engage in cycloaddition reactions due to the presence of the furan ring, which is known for its reactivity in Diels-Alder reactions.

Research indicates that 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes related to inflammatory pathways. The compound's structural components contribute to its interaction with biological targets, making it a candidate for further pharmacological investigations.

Several synthesis methods have been reported for 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione:

  • Starting Materials: The synthesis often begins with commercially available precursors such as benzothiophene derivatives and furan-2,5-diones.
  • Bromination: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent at the appropriate position on the furan ring.
  • Cyclization: Subsequent cyclization reactions may be employed to form the final product through various methodologies, including microwave-assisted synthesis which enhances yield and reduces reaction time.

The applications of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione span several fields:

  • Pharmaceuticals: Its potential as an anti-inflammatory and anticancer agent makes it valuable in drug development.
  • Material Science: The compound may be used in developing novel materials due to its unique electronic properties derived from its aromatic structure.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione have focused on its binding affinity with various biological targets. These studies utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins involved in disease pathways.
  • Enzyme Inhibition Assays: To evaluate its effectiveness in inhibiting enzymes related to inflammation or cancer progression.

Such studies are crucial for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarityUnique Features
4-Bromo-5-ethoxyfuran-2(5H)-one32978-38-40.77Contains an ethoxy group that enhances solubility.
4-(Bromomethyl)furan-2(5H)-one61934-55-20.63Features a bromomethyl group instead of carbonyls.
3-Bromofuran-2,4(3H,5H)-dione1192-50-30.72Exhibits antifungal properties against pathogens.

Each of these compounds exhibits distinct properties and reactivities that differentiate them from 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione while retaining some structural similarities.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

307.91428 g/mol

Monoisotopic Mass

307.91428 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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